Amfenac sodium
Overview
Description
Amfenac Sodium, also known as 2-amino-3-benzoylbenzeneacetic acid, is a nonsteroidal anti-inflammatory drug (NSAID) with an acetic acid moiety . It is used as an analgesic and anti-inflammatory agent .
Molecular Structure Analysis
Amfenac Sodium has a molecular formula of C15H13NO3 . The InChI key is SOYCMDCMZDHQFP-UHFFFAOYSA-N . The sodium salt hydrate of Amfenac has a molecular formula of C15H12NO3.Na .
Physical And Chemical Properties Analysis
Amfenac Sodium has a molar mass of 255.273 g/mol . The sodium salt hydrate of Amfenac has a molecular weight of 295.27 . It has a water solubility of 0.074 mg/mL and a pKa of 3.95 .
Scientific Research Applications
Ophthalmic Applications
- Postoperative Ocular Inflammation and Pain Management : Amfenac and its derivatives like bromfenac are effective in treating postoperative ocular inflammation and pain following cataract surgery. Their potency is attributed to selective COX-2 inhibition, enhancing absorption across the cornea and penetrating ocular tissues (Carreño et al., 2012).
- Retinal Angiogenesis Inhibition : Amfenac has been found to inhibit certain aspects of the angiogenic cascade in vitro, particularly in ocular conditions. It shows efficacy in reducing retinal neovascularization, indicating potential applications in treating neovascular eye diseases (Yanni et al., 2010).
- Treatment of Trauma-Induced Ocular Inflammation : Studies suggest that amfenac, the active metabolite of nepafenac, is effective in treating trauma-induced ocular inflammation. It exhibits potent inhibitory action on prostaglandin synthesis in ocular tissues, demonstrating extended anti-inflammatory effects (Gamache et al., 2000).
Pharmacological Research
- Drug Release Optimization : Research in drug release methods has used diclofenac sodium (a compound similar to amfenac) as a model drug. This involves optimizing parameters affecting drug release, demonstrating the relevance of amfenac and its derivatives in pharmaceutical research (Kincl et al., 2005).
Analytical and Physical Chemistry Applications
- Ultrasonic Analysis : The physical and chemical behavior of drugs like diclofenac sodium, structurally related to amfenac, has been studied using ultrasonic techniques. This research provides insights into solute-solvent interactions and drug behavior in solution, which can be extrapolated to amfenac (Dhote et al., 2012).
Ophthalmic Pharmacodynamics
- Ocular Tissue Permeation and Bioactivation : Studies indicate that nepafenac, a prodrug of amfenac, effectively permeates ocular tissues. It is hydrolyzed to amfenac within the eye, showing significant anti-inflammatory activity in both the anterior and posterior segments. This suggests amfenac's potential utility in treating various ocular inflammatory conditions (Ke et al., 2000).
Safety And Hazards
properties
IUPAC Name |
sodium;2-(2-amino-3-benzoylphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3.Na/c16-14-11(9-13(17)18)7-4-8-12(14)15(19)10-5-2-1-3-6-10;/h1-8H,9,16H2,(H,17,18);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAQSCHBMPGJES-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12NNaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
51579-82-9 (Parent) | |
Record name | Amfenac sodium [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061941568 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8048658 | |
Record name | Amfenac sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amfenac sodium | |
CAS RN |
61941-56-8 | |
Record name | Amfenac sodium [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061941568 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amfenac sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMFENAC SODIUM ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C20288EWAG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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